molecular formula C11H15BClFO2S B13414676 4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester

4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester

Cat. No.: B13414676
M. Wt: 276.57 g/mol
InChI Key: GMNKDZKJNWJJDJ-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H17BClFO2S. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester typically involves the reaction of 4-Chloro-3-fluoro-2-methylthiophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to maintain consistency and quality. The use of continuous flow reactors is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester primarily undergoes:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Acids/Bases: For hydrolysis reactions

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Alcohols/Ketones: From oxidation reactions.

    Boronic Acids: From hydrolysis

Scientific Research Applications

4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester is extensively used in:

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • 4-Bromo-3-fluoro-2-methylthiophenylboronic Acid Pinacol Ester
  • 4-Chloro-3-fluoro-2-methylphenylboronic Acid Pinacol Ester

Uniqueness

4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules .

Properties

Molecular Formula

C11H15BClFO2S

Molecular Weight

276.57 g/mol

IUPAC Name

2-(3-chloro-4-fluoro-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C11H15BClFO2S/c1-6-8(14)7(13)9(17-6)12-15-10(2,3)11(4,5)16-12/h1-5H3

InChI Key

GMNKDZKJNWJJDJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(S2)C)F)Cl

Origin of Product

United States

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